Technical Profile: 4-oxo-4-((4-(pyrrolidin-1-yl)phenyl)amino)butanoic acid
Technical Profile: 4-oxo-4-((4-(pyrrolidin-1-yl)phenyl)amino)butanoic acid
Synonyms:
Executive Summary
This technical guide profiles 4-oxo-4-((4-(pyrrolidin-1-yl)phenyl)amino)butanoic acid , a heterobifunctional scaffold characterized by an electron-rich pyrrolidino-aniline moiety connected to a reactive carboxylic acid tail via a succinamic linker.
In drug discovery, this molecule serves two critical roles:
-
Pharmacophore Precursor: It is the open-chain intermediate for
-aryl succinimides, a chemical class with established anticonvulsant (e.g., ethosuximide analogs) and nootropic activity. -
Bioconjugation Linker: The terminal carboxylic acid provides a handle for EDC/NHS coupling, while the pyrrolidino-phenyl group acts as a redox-active probe or a hydrophobic anchor in protein-ligand interactions.
This guide details the physicochemical properties, validated synthesis protocols, and application workflows for this compound, emphasizing its utility in medicinal chemistry and surface functionalization.
Physicochemical Properties & Stability
The molecule exhibits amphiphilic character due to the lipophilic pyrrolidino-phenyl "head" and the hydrophilic carboxylic acid "tail."
| Property | Value / Description | Context |
| Appearance | Off-white to pale gray solid | Coloration arises from trace oxidation of the electron-rich aniline moiety. |
| Solubility | DMSO, DMF, MeOH (Hot) | Limited solubility in water due to the aromatic core; soluble in alkaline aqueous buffers (pH > 7.5) as the carboxylate salt. |
| pKa (Calc) | ~4.5 (COOH), ~5.5 (Aniline N) | The pyrrolidine nitrogen is moderately basic but electron density is delocalized into the phenyl ring, lowering basicity compared to alkyl amines. |
| Melting Point | 213–214 °C | High melting point indicates strong intermolecular hydrogen bonding (Amide-Acid network). |
| Stability | Hydrolytically stable at neutral pH | Critical: Under acidic reflux or high heat (>150°C), it undergoes dehydration to form the cyclic succinimide. |
Validated Synthesis Protocol
Reaction Type: Nucleophilic Acyl Substitution (Anhydride Ring Opening) Mechanism: The lone pair of the aniline nitrogen attacks the carbonyl carbon of succinic anhydride. The reaction is driven by the relief of ring strain and the formation of the stable amide bond.
Materials
-
Substrate: 4-(Pyrrolidin-1-yl)aniline (1.0 eq)
-
Reagent: Succinic anhydride (1.1 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Catalyst (Optional): Triethylamine (0.1 eq) – Note: usually not required due to the nucleophilicity of the aniline.
Step-by-Step Workflow
-
Preparation: Dissolve 10 mmol of 4-(pyrrolidin-1-yl)aniline in 25 mL of anhydrous THF under
atmosphere. -
Addition: Add 11 mmol of succinic anhydride as a solid in one portion.
-
Reaction: Stir at room temperature (RT) for 4–6 hours. The product typically precipitates out of the solution as the reaction progresses due to the polarity of the formed acid.
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The starting aniline spot will disappear.
-
Work-up:
-
Filter the precipitate.
-
Wash the filter cake with cold THF (
mL) to remove excess anhydride. -
Wash with diethyl ether (
mL) to remove non-polar impurities.
-
-
Purification: If necessary, recrystallize from Ethanol/Water or hot Methanol.
-
Drying: Vacuum dry at 45°C overnight.
Reaction Logic Diagram (DOT)
Figure 1: Synthetic workflow for the preparation of the target succinamic acid via anhydride ring opening.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
Proton NMR ( H NMR, DMSO- )
-
12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, may exchange with
. - 9.8 ppm (s, 1H): Amide proton (-NH -CO-). Diagnostic of the open-chain form.
- 7.4 ppm (d, 2H): Aromatic protons ortho to the amide group.
- 6.5 ppm (d, 2H): Aromatic protons ortho to the pyrrolidine ring (shielded by electron donation).
-
3.2 ppm (m, 4H): Pyrrolidine ring protons adjacent to Nitrogen (
-CH ). -
2.5 ppm (m, 4H): Succinic acid chain protons (-CH
-CH -). -
1.9 ppm (m, 4H): Pyrrolidine ring protons (
-carbons).
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Calc: 263.14; Found: 263.1. -
Negative Mode (
): Calc: 261.12; Found: 261.1 (Stronger signal due to carboxylic acid).
Applications in Drug Development & Chemical Biology[1][2][3]
Precursor for Cyclic Imides (Anticonvulsant Scaffold)
This molecule is the direct precursor to
-
Cyclization Protocol: Refluxing the parent acid in Acetyl Chloride or using HMDS/ZnCl
promotes dehydration to the succinimide. -
Mechanism: The free carboxylic acid attacks the amide carbonyl, releasing water.
Bioconjugation & Linker Chemistry
The terminal carboxylic acid allows this molecule to function as a "capped" linker. It is used to attach the electron-rich pyrrolidino-aniline moiety to proteins, surfaces, or nanoparticles.
Protocol: EDC/NHS Activation
-
Dissolve the acid in DMF/MES buffer.
-
Add EDC (1.5 eq) and NHS (1.5 eq) to form the NHS-ester.
-
React with primary amines (e.g., Lysine residues on a protein) to form a stable amide bond.
Electrochemical Sensing
The 4-(pyrrolidin-1-yl)aniline moiety is electroactive. When immobilized on an electrode surface (via the COOH group binding to metal oxides), it exhibits reversible redox behavior, making it useful for:
-
pH sensing (Redox potential shifts with pH).
-
Mediator in enzymatic biosensors.
Biological Pathway Context (DOT)
Figure 2: Divergent utility of the scaffold in synthesis (cyclization) and bioconjugation.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact derivative may be sparse, it should be handled according to the safety profile of N-aryl succinamic acids .
-
Hazard Classification: Skin Irrit. 2; Eye Irrit.[1][2] 2A; STOT SE 3.
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store at +2°C to +8°C. Keep dry. The carboxylic acid can catalyze its own degradation (cyclization) if stored in hot/humid conditions.
References
-
PubChem. (2025).[1][2][3][4] 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid and Related Structures. National Library of Medicine. Retrieved from [Link]
-
Zhmurenko, L. A., et al. (2016). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
Buzard, D., et al. (2011).[5] Discovery and characterization of potent and selective 4-oxo-4-(indolin-1-yl)butanoic acids as S1P1 agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Góra, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
Sources
- 1. 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride | C8H16ClNO2 | CID 14855682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | C8H13NO3 | CID 853808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid | C18H20N2O5S | CID 1294766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
